4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile
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Overview
Description
4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring with a carbonitrile group
Mechanism of Action
Target of Action
It is known that many compounds with a similar structure have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, and their interaction with the compound can lead to significant changes in cellular functions.
Mode of Action
It is known that compounds with similar structures can interact with their targets in a variety of ways, leading to changes in cellular functions . For example, some compounds may act as inhibitors, blocking the activity of their target proteins, while others may act as activators, enhancing the activity of their targets.
Biochemical Pathways
It is known that compounds with similar structures can affect a variety of biochemical pathways . These pathways can have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can have a significant impact on its bioavailability, which in turn can affect its efficacy and safety .
Result of Action
It is known that compounds with similar structures can have a variety of effects at the molecular and cellular level . For example, some compounds may induce cell death, while others may promote cell growth or differentiation.
Action Environment
It is known that environmental factors, such as temperature, ph, and the presence of other chemicals, can significantly affect the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation(1) using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Attachment of the Phenyl Ring: The phenyl ring with the trifluoromethyl group can be attached to the triazole ring through a Suzuki-Miyaura coupling(10) reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules(1).
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties(2).
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists(5).
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation(3).
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenylhydrazine: Another compound with a trifluoromethyl group attached to a phenyl ring, used in organic synthesis and pharmaceuticals(7).
4-(trifluoromethyl)benzenemethanamine: Similar structure with applications in the synthesis of various organic compounds(14).
Uniqueness
4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-5-carbonitrile is unique due to the presence of both the triazole ring and the carbonitrile group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-2H-triazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)7-3-1-2-6(4-7)9-8(5-14)15-17-16-9/h1-4H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMCGBBJZVONCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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